CPUY201112

Description

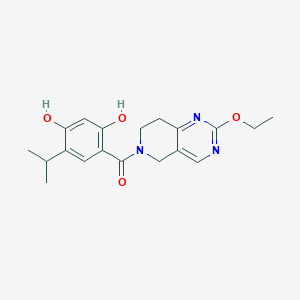

Structure

3D Structure

Properties

CAS No. |

1860793-58-3 |

|---|---|

Molecular Formula |

C19H23N3O4 |

Molecular Weight |

357.41 |

IUPAC Name |

(2,4-dihydroxy-5-propan-2-ylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

InChI |

InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |

InChI Key |

BNTRGXQGSZZFCB-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=C2CN(CCC2=N1)C(=O)C3=C(C=C(C(=C3)C(C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CPUY 201112; CPUY-201112; CPUY201112 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of CPUY201112: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Initial Investigation and a Note on Availability: As of the latest search, "CPUY201112" does not correspond to any publicly available information in scientific literature, chemical databases, or clinical trial registries. This suggests that this compound may be a novel compound currently in the early stages of development, an internal designation within a research organization that has not yet been publicly disclosed, or a potential typographical error.

Consequently, a detailed technical guide on its specific mechanism of action, quantitative data, and experimental protocols cannot be provided at this time. The following sections are structured to serve as a template for how such a guide would be presented, once information on this compound becomes available. This framework can be populated with specific data as it emerges in the public domain.

Hypothetical Core Mechanism of Action

To illustrate the format of this guide, let us hypothesize a potential mechanism for a novel therapeutic agent. For instance, if this compound were a novel inhibitor of the Hippo signaling pathway, its mechanism would likely involve the modulation of key kinases and transcriptional coactivators that regulate cell proliferation and organ size. The Hippo pathway is a critical regulator of tissue homeostasis, and its dysregulation is implicated in various cancers.[1][2]

Putative Signaling Pathway: Inhibition of the Hippo Cascade

The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a core component of the Hippo pathway, leading to the cytoplasmic retention of the transcriptional coactivator YAP. Under normal physiological conditions, YAP is phosphorylated and kept in the cytoplasm; however, when the Hippo pathway is inactive, YAP translocates to the nucleus to promote cell growth.[1] By inhibiting a key kinase in this pathway, this compound could potentially suppress tumor growth.

Figure 1: Hypothetical signaling pathway for this compound as a Hippo pathway inhibitor.

Quantitative Data Summary

Once experimental data for this compound is available, it would be presented in tables for clear comparison. The tables below are placeholders for such data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

|---|---|---|

| Kinase Assay | LATS1/2 | Data not available |

| Cell Viability | Cancer Cell Line A | Data not available |

| Cell Viability | Cancer Cell Line B | Data not available |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability (%) | Data not available |

| Half-life (h) | Data not available |

| Cmax (ng/mL) | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a sample structure for an experimental protocol that would be included in this guide.

Protocol: In Vitro Kinase Assay for LATS1/2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LATS1/2 kinase.

Materials:

-

Recombinant human LATS1/2 enzyme

-

ATP

-

Kinase buffer

-

Substrate peptide

-

This compound stock solution

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add the LATS1/2 enzyme to the wells of a microplate.

-

Add the diluted this compound or vehicle control to the wells and incubate.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for this hypothetical experiment is visualized below.

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

While specific details regarding this compound are not yet available, the frameworks provided in this guide offer a comprehensive look at how its mechanism of action, quantitative data, and experimental protocols would be presented to a scientific audience. As research progresses and data on this compound becomes public, this guide can be updated to reflect the specific findings related to this compound. Future research would likely focus on its selectivity, in vivo efficacy, safety profile, and potential for clinical development.

References

CPUY201112: A Novel Hsp90 Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CPUY201112, a potent and novel small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of p53-mediated apoptosis. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound, serving as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| Binding Affinity (Kd) | 27 nM[1][2][3] | Dissociation constant for Hsp90, indicating a strong binding affinity.[1][2][3] |

| IC50 (Hsp90 Binding) | 0.056 µM | Concentration required to inhibit 50% of Hsp90 binding in a competitive fluorescence polarization assay. |

| EC50 (HER-2 Degradation) | 0.081 µM | Concentration required to induce 50% degradation of the Hsp90 client protein HER-2 in MCF-7 cells. |

Table 2: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM)[2][3] |

| MCF-7 | Breast Cancer | 0.624[2][3] |

| A549 | Lung Cancer | 0.543[2][3] |

| HCT116 | Colon Cancer | 0.763[2][3] |

| HepG2 | Liver Cancer | 0.342[2][3] |

Table 3: In Vivo Antitumor Efficacy of this compound in MCF-7 Xenograft Model

| Dosage (mg/kg, i.p., daily) | Tumor Volume Reduction (%)[1][2][3] |

| 5 | 11.92[1][2][3] |

| 20 | 26.58[1][2][3] |

| 40 | 39.63[1][2][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of Hsp90 client proteins and subsequent cell cycle arrest and apoptosis.[1][2] A key mechanism of action is the induction of p53-mediated apoptosis.[1][2]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Hsp90 Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for Hsp90.

Caption: Workflow for the Hsp90 Fluorescence Polarization Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human Hsp90α in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40).

-

Prepare a stock solution of FITC-labeled geldanamycin (probe).

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add Hsp90α protein to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate at room temperature for 2 hours.

-

Add FITC-labeled geldanamycin to each well.

-

Incubate for an additional 3 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a suitable plate reader (excitation at 485 nm, emission at 535 nm).

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Hsp90 ATPase Activity Assay (HTRF)

This protocol outlines the measurement of Hsp90 ATPase activity and its inhibition by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) based ADP detection assay.

Protocol:

-

Reagent Preparation:

-

Use a commercially available HTRF Transcreener ADP assay kit.

-

Prepare a solution of recombinant human Hsp90α in the provided reaction buffer.

-

Prepare a serial dilution of this compound.

-

Prepare an ATP solution in reaction buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume white plate, add Hsp90α and the serially diluted this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for the recommended time (e.g., 60 minutes).

-

Stop the reaction by adding the ADP detection mix (containing anti-ADP antibody and ADP tracer).

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the HTRF signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and convert it to ADP concentration using a standard curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT)

This protocol describes the determination of the antiproliferative effects of this compound on various cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Western Blot Analysis of Hsp90 Client Proteins and Apoptotic Markers

This protocol is for assessing the effect of this compound on the protein levels of Hsp90 clients and key apoptotic proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Treat MCF-7 cells with various concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HER-2, Akt, c-RAF, p53, p21, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat MCF-7 cells with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Antitumor Activity in an MCF-7 Xenograft Model

This protocol describes the evaluation of the in vivo efficacy of this compound in a mouse xenograft model of human breast cancer.

Caption: Workflow for the in vivo xenograft study.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer this compound intraperitoneally (i.p.) daily at the desired doses (e.g., 5, 20, and 40 mg/kg) for a specified period (e.g., 3 weeks). The control group receives the vehicle.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the novel Hsp90 inhibitor, this compound. The provided information is intended to facilitate further research and development of this promising anticancer agent.

References

An In-depth Technical Guide to CPUY192018: A Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor

Disclaimer: The initial query for "CPUY201112" did not yield specific results. However, due to the high similarity in nomenclature, this guide focuses on the well-documented compound CPUY192018 . It is highly probable that "this compound" is a typographical error for "CPUY192018". All data and information presented herein pertain to CPUY192018.

Introduction

CPUY192018 is a small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1] By disrupting this interaction, CPUY192018 unleashes the therapeutic potential of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and anti-inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of CPUY192018, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

CPUY192018, systematically named 2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid, is a synthetic compound with a naphthalene core. Its structure is characterized by two methoxyphenylsulfonylamino acetic acid moieties attached to the naphthalene ring.

Table 1: Physicochemical Properties of CPUY192018

| Property | Value | Source |

| IUPAC Name | 2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid | PubChem |

| Molecular Formula | C₂₈H₂₆N₂O₁₀S₂ | PubChem |

| Molecular Weight | 630.6 g/mol | PubChem |

| ChEMBL ID | CHEMBL3237245 | PubChem |

| CAS Number | 1567836-15-0 | MedChemExpress[2] |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] This process maintains low basal levels of Nrf2. In the presence of oxidative or electrophilic stress, or a Keap1-Nrf2 PPI inhibitor like CPUY192018, this interaction is disrupted.

CPUY192018 competitively binds to the Kelch domain of Keap1, preventing its interaction with Nrf2.[1] This inhibition of Keap1-mediated degradation allows newly synthesized Nrf2 to accumulate and translocate to the nucleus.[1][2] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[1]

The activation of the Nrf2-ARE pathway leads to the upregulated expression of numerous antioxidant and anti-inflammatory proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[2]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophiles.[2]

-

Glutamate-cysteine ligase modifier subunit (GCLM): A critical enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

By activating this endogenous defense mechanism, CPUY192018 exhibits significant anti-inflammatory and antioxidant activities.[1][2]

Biological Activity and Preclinical Data

CPUY192018 has demonstrated significant biological activity in both in vitro and in vivo models, primarily showcasing its anti-inflammatory and antioxidant properties.

In Vitro Activity

In cellular assays, CPUY192018 has been shown to:

-

Potently inhibit the Keap1-Nrf2 protein-protein interaction.[1]

-

Increase the nuclear translocation and protein levels of Nrf2 in human kidney (HK-2) cells.[2]

-

Upregulate the expression of Nrf2 downstream target genes, including HO-1, NQO1, and GCLM.[2]

-

Inhibit the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and increase the GSH/GSSG ratio in lipopolysaccharide (LPS)-treated HK-2 cells.[2]

-

Reduce the secretion of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway in LPS-treated HK-2 cells.[2]

Table 2: In Vitro Activity of CPUY192018

| Assay | Cell Line | Endpoint | Result | Source |

| Keap1-Nrf2 PPI Inhibition | - | IC₅₀ | 0.63 µM | MedChemExpress[2] |

| Nrf2 Nuclear Translocation | HK-2 | - | Significant increase | MedChemExpress[2] |

| Nrf2 Downstream Gene Expression | HK-2 | - | Upregulation | MedChemExpress[2] |

| ROS Production Inhibition | HK-2 (LPS-treated) | - | Inhibition | MedChemExpress[2] |

| NF-κB Pathway Inhibition | HK-2 (LPS-treated) | - | Inhibition of IKKβ, IκBα, and NF-κB p65 phosphorylation | MedChemExpress[2] |

In Vivo Activity

In a mouse model of chronic renal inflammation induced by LPS, CPUY192018 demonstrated therapeutic efficacy:

-

Ameliorated body weight loss.[2]

-

Reduced histological disease scores and improved glomerular pathological changes.[2]

-

Activated the Nrf2 pathway in the kidney, enhancing renal antioxidant capacity.[2]

-

Inhibited the inflammatory response in the kidney.[2]

Table 3: In Vivo Activity of CPUY192018 in a Mouse Model of Renal Inflammation

| Animal Model | Dosing | Outcome | Source |

| LPS-induced chronic renal inflammation in mice | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Attenuated weight loss, reduced histological scores, improved glomerular pathology, activated renal Nrf2 pathway, and inhibited inflammation | MedChemExpress[2] |

Experimental Protocols

The following are summaries of key experimental protocols as described in the literature for the evaluation of CPUY192018.

Cell Culture and Treatment

Human proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pretreated with various concentrations of CPUY192018 for a specified duration before being challenged with lipopolysaccharide (LPS) to induce an inflammatory response.

Western Blot Analysis

To assess protein expression levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, GCLM, phosphorylated and total IKKβ, IκBα, and NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized by reverse transcription. qRT-PCR is performed using specific primers for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin) for normalization. The relative mRNA expression is calculated using the 2-ΔΔCt method.

Animal Studies

For the in vivo model of LPS-induced renal inflammation, male C57BL/6 mice are typically used. Mice receive intraperitoneal injections of LPS to induce chronic inflammation. A treatment group receives regular intraperitoneal injections of CPUY192018 at specified doses. Body weight is monitored throughout the study. At the end of the treatment period, kidneys are harvested for histological analysis (e.g., H&E and PAS staining) and biochemical assays to measure markers of oxidative stress and inflammation.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for CPUY192018 is not readily found in the primary scientific literature. The compound is available from commercial suppliers. The synthesis of related bis-sulfonamide naphthalene derivatives typically involves the reaction of a diaminonaphthalene core with appropriate sulfonyl chlorides.

Conclusion

CPUY192018 is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction, demonstrating significant promise as a therapeutic agent for conditions associated with oxidative stress and inflammation. Its ability to activate the endogenous Nrf2-mediated antioxidant response has been validated in both cellular and animal models of disease. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to explore its therapeutic potential in a broader range of diseases.

References

- 1. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation | Semantic Scholar [semanticscholar.org]

- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPUY201112 in p53-Mediated Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUY201112 is a novel, potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. This technical guide details the mechanism by which this compound induces p53-mediated apoptosis, particularly in cancer cells expressing wild-type p53, such as the MCF-7 breast cancer cell line. By inhibiting Hsp90, this compound disrupts the maturation and stability of key oncogenic proteins, leading to cell cycle arrest and programmed cell death. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a promising anti-cancer agent that targets Hsp90, a protein frequently overexpressed in tumor cells, where it supports the malignant phenotype.[1] this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90 with high affinity, inhibiting its chaperone function.[1] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor progression, including HER-2, Akt, and c-RAF.[1] A key finding is that in cancer cells with functional wild-type p53, this compound's action culminates in cell cycle arrest and apoptosis, highlighting a significant therapeutic potential for p53-related cancers.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinity and Antiproliferative Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | 27 ± 2.3 nM | - | [1] |

| IC50 (Antiproliferative) | 0.624 µM | MCF-7 (Breast Cancer) | [2] |

| 0.543 µM | A549 (Lung Cancer) | [2] | |

| 0.763 µM | HCT116 (Colon Cancer) | [2] | |

| 0.342 µM | HepG2 (Liver Cancer) | [2] |

Table 2: In Vivo Antitumor Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group (daily i.p. for 3 weeks) | Tumor Volume Reduction | Key Biomarker Changes in Tumor | Reference |

| 5 mg/kg this compound | 11.92% | Not specified | [2] |

| 20 mg/kg this compound | 26.58% | Not specified | [2] |

| 40 mg/kg this compound | 39.63% | Significant ↑ in Hsp70, Significant ↓ in Akt | [2] |

Table 3: Effect of this compound on Cell Cycle and Apoptosis in MCF-7 Cells

| Treatment | Effect | Observation | Reference |

| This compound (0-2 µM, 24h) | Cell Cycle Arrest | G2/M phase arrest | [2] |

| Apoptosis Induction | >35% of cells undergo apoptosis | [2] |

Signaling Pathway of this compound-Induced p53-Mediated Apoptosis

This compound's primary mechanism of inducing apoptosis in p53 wild-type cells is through the inhibition of Hsp90, which leads to the degradation of client proteins that normally suppress p53 activity, such as Akt. The reduction of Akt activity can lead to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, ultimately leading to the activation of the caspase cascade and programmed cell death.

Caption: this compound inhibits Hsp90, leading to Akt degradation, p53 activation, and apoptosis.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory methods. For the exact, detailed methodologies used in the primary research on this compound, consultation of the full-text publication by Xiao-Li X, et al. (Scientific Reports, 2016) is recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Hsp90, Akt, p53, p21, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Study

This model assesses the antitumor activity of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of immunocompromised mice (e.g., female nude mice). Estrogen supplementation is required for MCF-7 xenografts.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5, 20, 40 mg/kg) and vehicle control via intraperitoneal (i.p.) injection daily for a set period (e.g., 21 days).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. A portion of the tumor can be used for Western blot or immunohistochemical analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.

Caption: A standard preclinical workflow for evaluating an anticancer compound.

Conclusion

This compound represents a significant development in the field of Hsp90 inhibitors. Its ability to induce apoptosis through the p53 pathway in cancer cells provides a strong rationale for its further investigation as a therapeutic agent, particularly for tumors that retain wild-type p53. The data presented in this guide underscore its potency and provide a foundational understanding of its mechanism of action for researchers dedicated to advancing cancer therapy.

References

Methodological & Application

Application Notes and Protocols for CPUY201112 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of CPUY201112, a potent inhibitor of Heat shock protein 90 (Hsp90), for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound is a novel, synthetic small-molecule compound that acts as a potent inhibitor of Hsp90.[1] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, exhibiting a kinetic dissociation constant (Kd) of 27 ± 2.3 nM.[1] By inhibiting Hsp90, this compound disrupts the chaperone's function in stabilizing a wide array of client proteins, many of which are critical for tumor cell proliferation, survival, and signaling. In cancer cells, this leads to the degradation of oncogenic client proteins, resulting in cell cycle arrest and apoptosis.[1][2] The primary mechanism of action involves the induction of a p53-mediated apoptotic pathway in cells with wild-type p53.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available research.

| Parameter | Value | Cell Line(s) | Reference |

| Molecular Formula | C₁₉H₂₃N₃O₄ | N/A | [3] |

| Molecular Weight | 357.41 g/mol | N/A | [3] |

| CAS Number | 1860793-58-3 | N/A | [3] |

| Binding Affinity (Kd) | 27 ± 2.3 nM | N/A | [1] |

| Solubility | DMSO | N/A | [3] |

| In Vitro Antiproliferative IC₅₀ | Varies by cell line (nM to µM range) | HCT116, HepG2, MCF-7, etc. | [2] |

| Effective Concentration for Apoptosis Induction | 0 - 2 µM (dose-dependent) | MCF-7 | [2] |

| Tumor Growth Inhibition (in vivo) | 11.92% (5 mg/kg), 26.58% (20 mg/kg), 39.63% (40 mg/kg) | MCF-7 xenograft | [2] |

Hsp90 Signaling Pathway and this compound Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation and stability of numerous client proteins involved in signal transduction pathways that are often dysregulated in cancer. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling cascades.

Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and subsequent apoptosis and cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a concentrated stock solution (e.g., 10 mM). For a 10 mM stock solution of this compound (MW: 357.41 g/mol ), you will need 3.5741 mg per 1 mL of DMSO.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

-

Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: As the stock solution is prepared in DMSO, it is considered sterile. No further filtration is typically required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solution for Cell Culture

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Protocol:

-

Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation of the compound, it is recommended to first dilute the stock solution in a small volume of medium and then add this to the larger volume of the cell culture.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

-

Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired experimental duration.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cancer cell line.

Caption: A generalized workflow for studying the in vitro effects of this compound on cancer cells.

Safety Precautions

-

This compound is a research compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is readily absorbed through the skin. Avoid direct contact.

-

Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols for CPUY201112, a Novel Hippo Pathway Inhibitor

Disclaimer: The following application note is for illustrative purposes. CPUY201112 is a hypothetical compound, and the data and protocols presented are based on the assumed mechanism of action as a potent and selective inhibitor of the YAP/TAZ-TEAD interaction within the Hippo signaling pathway.

Introduction

This compound is a novel small molecule inhibitor designed to disrupt the interaction between the transcriptional co-activators Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway, often leading to the nuclear accumulation and activation of YAP/TAZ, is implicated in the development and progression of various cancers.[1][2][3] this compound offers a promising tool for investigating the therapeutic potential of Hippo pathway inhibition in cancer research and drug development. These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various in vitro assays.

Mechanism of Action

The core of the Hippo signaling cascade involves a series of kinases that, when active, phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation.[1] When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is designed to specifically block the binding of YAP/TAZ to TEAD, thereby inhibiting downstream gene transcription and suppressing oncogenic activity.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the recommended concentration ranges and IC50 values for this compound in various cancer cell lines. These values were determined using the protocols outlined below.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Recommended Concentration Range |

| NCI-H226 | Mesothelioma | Cell Viability (72h) | 15 | 1 - 100 nM |

| A549 | Lung Cancer | Cell Viability (72h) | 80 | 10 - 500 nM |

| MDA-MB-231 | Breast Cancer | Cell Viability (72h) | 120 | 25 - 1000 nM |

| HEK293T | Embryonic Kidney | 8xGTIIC-Luciferase Reporter | 5 | 0.1 - 50 nM |

| NCI-H226 | Mesothelioma | Apoptosis (Caspase-Glo) | 30 | 5 - 200 nM |

Experimental Protocols

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Adherent cancer cell line of interest (e.g., NCI-H226)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of this compound to inhibit TEAD-mediated transcription.

Materials:

-

HEK293T cells

-

8xGTIIC-luciferase reporter plasmid (contains TEAD binding sites)

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM reduced-serum medium

-

Dual-Luciferase Reporter Assay System

-

96-well white opaque plates

Procedure:

-

Co-transfect HEK293T cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, seed the transfected cells into a 96-well white plate at 10,000 cells per well.

-

Allow cells to attach for 6-8 hours.

-

Treat the cells with serial dilutions of this compound for 16-24 hours.

-

Measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50.

References

Application Notes and Protocols for CPUY201112 in Oncology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUY201112 is a novel, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is frequently overexpressed in tumor cells and is crucial for the stability and function of numerous oncogenic proteins.[1] By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of Hsp90 client proteins, cell cycle arrest, and ultimately, p53-mediated apoptosis in cancer cells.[1][2] These characteristics make this compound a promising candidate for further preclinical and clinical investigation in oncology.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo oncology studies.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90.[1] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins that are critical for tumor growth and survival. Key client proteins affected by this compound include HER-2, Akt, and c-RAF.[1] The degradation of these proteins disrupts downstream signaling pathways, such as the PI3K/Akt pathway, which are essential for cell proliferation and survival.

Furthermore, in cancer cells with wild-type p53, this compound has been shown to induce apoptosis through a p53-dependent signaling pathway.[1] The compound increases p53 mRNA levels and enhances the expression of p53 target genes, including p21, MDM2, and PUMA, confirming the activation of the p53 pathway.[1]

Data Presentation

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 27 ± 2.3 nM | Hsp90 | [1] |

In Vivo Antitumor Efficacy in MCF-7 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| This compound | 5 mg/kg | Intraperitoneal | Significant | Significant | [1] |

| This compound | 20 mg/kg | Intraperitoneal | Significant | Significant | [1] |

| This compound | 40 mg/kg | Intraperitoneal | Significant | Significant | [1] |

| Adriamycin (Positive Control) | Not Specified | Not Specified | Significant | Significant | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol outlines the steps to analyze the protein expression levels of Hsp90 client proteins and p53 pathway members.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER-2, anti-Akt, anti-c-RAF, anti-p53, anti-p21, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like ß-actin.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MCF-7 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., saline or a specific formulation compatible with this compound)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Prepare the this compound formulation for injection. The study on this compound used doses of 5, 20, and 40 mg/kg administered via intraperitoneal injection every four days for 24 days.[1]

-

Administer this compound or the vehicle control to the respective groups according to the predetermined schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumors can be processed for further analysis, such as immunohistochemistry or western blotting.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always refer to the original publications for more detailed information.

References

Application Notes and Protocols for CPUY201112-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUY201112 is a novel, potent, and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is frequently overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins, including HER-2, Akt, and c-RAF.[1] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in the induction of p53-mediated apoptosis and cell cycle arrest in cancer cells.[1][2] These application notes provide a summary of the key effects of this compound and detailed protocols for assessing its activity in cancer cell lines.

Mechanism of Action

This compound binds to the ATP-binding pocket of Hsp90 with a high affinity, exhibiting a kinetic dissociation constant (Kd) of 27 ± 2.3 nM.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The depletion of key oncogenic drivers, such as HER-2, Akt, and c-RAF, triggers the p53-mediated apoptotic pathway.[1] This intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Data Presentation

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.624 |

| A549 | Lung Cancer | 0.543 |

| HCT116 | Colon Cancer | 0.763 |

| HepG2 | Liver Cancer | 0.342 |

Effect of this compound on Hsp90 Client Proteins in MCF-7 Cells

| Treatment (24h) | HER-2 Degradation (EC50) | c-RAF Expression | Akt Expression |

| This compound | 0.081 ± 0.01 µM[1] | Dose-dependent decrease[1] | Dose-dependent decrease[1] |

Induction of Apoptosis in MCF-7 Cells by this compound

| This compound Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |

| 0 (Control) | Baseline |

| 0.1 | Increased |

| 0.5 | Significantly Increased |

| 1.0 | Markedly Increased |

| 2.0 | Substantially Increased |

Note: The table above is a representative example based on the dose-dependent induction of apoptosis by this compound. Actual percentages may vary based on experimental conditions.

Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | ~65% | ~25% | ~10% |

| 0.1 | Decreased | Slightly Decreased | Increased |

| 0.5 | Significantly Decreased | Decreased | Significantly Increased |

| 1.0 | Markedly Decreased | Decreased | Markedly Increased |

| 2.0 | Substantially Decreased | Decreased | Substantially Increased |

Note: This table illustrates the G2/M arrest induced by this compound. The data is based on the description of this compound inducing G2/M cell-cycle arrest.[2]

Signaling Pathway Diagram

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest cells (both adherent and floating) after treatment with this compound for the desired time.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is for detecting the expression levels of target proteins involved in the this compound-induced apoptotic pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-c-RAF, anti-HER-2, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading. Densitometry can be used to quantify the relative protein expression levels.

References

Application Notes and Protocols: Experimental Design for CPUY201112 Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUY201112 is a novel, potent, and selective small-molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for preclinical animal studies designed to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect by binding to and inhibiting the activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downstream suppression of cell proliferation, survival, and angiogenesis.

Caption: RAS/RAF/MEK/ERK signaling pathway inhibited by this compound.

Experimental Protocols

Murine Xenograft Tumor Model for Efficacy Assessment

This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Methodology:

-

Cell Culture: Human colorectal cancer cells (e.g., HT-29), which harbor a BRAF mutation leading to constitutive activation of the MEK-ERK pathway, are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HT-29 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Mice are then randomized into treatment and control groups (n=10 per group).

-

Drug Administration:

-

Vehicle Control: Administered daily by oral gavage.

-

This compound (10 mg/kg): Administered daily by oral gavage.

-

This compound (25 mg/kg): Administered daily by oral gavage.

-

-

Efficacy Endpoints:

-

Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

-

Body weight is recorded twice weekly as a measure of toxicity.

-

The study is terminated after 21 days, or when tumor volume in the control group exceeds 2000 mm³.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using a one-way ANOVA.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

This protocol describes the assessment of this compound's pharmacokinetic profile and its target engagement in vivo.

Methodology:

-

Animal Model: Non-tumor-bearing female athymic nude mice (6-8 weeks old).

-

Drug Administration: A single dose of this compound (25 mg/kg) is administered by oral gavage.

-

Sample Collection:

-

Pharmacokinetics: Blood samples are collected via retro-orbital bleeding at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is isolated by centrifugation.

-

Pharmacodynamics: A separate cohort of tumor-bearing mice (HT-29 xenografts) is used. Tumors are harvested at the same time points following a single dose.

-

-

Bioanalysis:

-

PK Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method. Key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.

-

PD Analysis: Tumor lysates are analyzed by Western blot to measure the levels of phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is used as a biomarker of MEK1/2 inhibition.

-

-

Data Analysis: The relationship between this compound plasma concentration and p-ERK inhibition is modeled to establish a PK/PD correlation.

Caption: Workflow for the in vivo xenograft efficacy study.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes and data structure.

Table 1: Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | P-value vs. Vehicle |

| Vehicle Control | - | 1850 ± 150 | - | - |

| This compound | 10 | 980 ± 110 | 47 | <0.01 |

| This compound | 25 | 450 ± 85 | 76 | <0.001 |

Table 2: Key Pharmacokinetic Parameters of this compound (25 mg/kg, Oral)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 2.5 | µg/mL |

| Tmax (Time to Cmax) | 2 | hours |

| AUC (0-24h) (Area Under the Curve) | 15 | µg·h/mL |

| T½ (Half-life) | 6 | hours |

Table 3: Pharmacodynamic Effect of this compound on p-ERK Levels in HT-29 Tumors

| Time Post-Dose (hours) | This compound Plasma Conc. (µg/mL) | p-ERK/Total ERK Ratio (% of Control) |

| 0 | 0 | 100 |

| 2 | 2.5 | 15 |

| 8 | 1.0 | 40 |

| 24 | 0.1 | 85 |

The protocols and data presented herein provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The hypothetical data suggests that this compound is an orally bioavailable MEK1/2 inhibitor with a clear dose-dependent anti-tumor efficacy in a xenograft model. The pharmacodynamic data confirms target engagement in vivo, with a strong correlation between drug exposure and inhibition of the MEK-ERK signaling pathway. These studies are essential for establishing a robust preclinical data package to support the further clinical development of this compound.

Measuring Hsp90 Inhibition by CPUY201112: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Its inhibition represents a promising therapeutic strategy in oncology. CPUY201112 is a potent small-molecule inhibitor of Hsp90 that has demonstrated significant anti-cancer activity. This document provides detailed protocols and application notes for measuring the inhibitory effects of this compound on Hsp90.

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, exhibiting a strong binding affinity with a dissociation constant (Kd) of 27 nM.[1] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2] Key Hsp90 client proteins affected by this compound include HER-2, Akt, and c-RAF.[2] The degradation of these oncoproteins disrupts critical signaling pathways, ultimately inducing p53-mediated apoptosis and cell cycle arrest in cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 27 nM | Recombinant Hsp90 | [1][3] |

| IC50 (MCF-7) | 0.624 µM | Human breast adenocarcinoma | [3] |

| IC50 (A549) | 0.543 µM | Human lung carcinoma | [3] |

| IC50 (HCT116) | 0.763 µM | Human colon carcinoma | [3] |

| IC50 (HepG2) | 0.342 µM | Human liver carcinoma | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the Hsp90 inhibitory activity of this compound.

Protocol 1: Fluorescence Polarization (FP) Assay for Hsp90 Binding

This assay measures the binding of this compound to the Hsp90 N-terminal ATP binding pocket by competing with a fluorescently labeled probe.

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 probe (e.g., FITC-Geldanamycin)

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In each well of the 384-well plate, add 5 µL of the this compound dilution. Include wells with Assay Buffer only as a negative control.

-

Prepare a solution of Hsp90α and FITC-Geldanamycin in Assay Buffer. The final concentrations in the well should be approximately 30 nM for Hsp90α and 5 nM for FITC-Geldanamycin (optimize based on instrument sensitivity).

-

Add 15 µL of the Hsp90α/FITC-Geldanamycin solution to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the IC50 value by plotting the millipolarization (mP) values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Fluorescence Polarization Assay Workflow

Caption: Workflow for the Hsp90 fluorescence polarization assay.

Protocol 2: Hsp90 ATPase Activity Assay

This assay measures the inhibition of the intrinsic ATPase activity of Hsp90 by this compound.

Materials:

-

Recombinant human Hsp90α protein

-

This compound

-

ATP

-

ATPase Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in ATPase Assay Buffer.

-

In each well of the 96-well plate, add 5 µL of the this compound dilution. Include wells with Assay Buffer only as a negative control.

-

Add 10 µL of Hsp90α (final concentration ~0.5 µM) to each well.

-

Initiate the reaction by adding 10 µL of ATP (final concentration ~500 µM).

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration.

Protocol 3: Western Blot Analysis of Hsp90 Client Proteins

This protocol details the detection of Hsp90 client protein degradation in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HER-2, anti-Akt, anti-c-RAF, anti-Hsp70, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control (GAPDH or β-actin).

Diagram: Hsp90 Inhibition and Client Protein Degradation Pathway

Caption: Mechanism of this compound-induced client protein degradation.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 6: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Diagram: Experimental Workflow for Cellular Assays

Caption: Workflow for assessing the cellular effects of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to accurately measure and characterize the Hsp90 inhibitory activity of this compound. By employing these biochemical and cell-based assays, scientists can effectively evaluate the potency and mechanism of action of this promising anti-cancer agent, facilitating its further development and application in cancer research.

References

Application Notes and Protocols for Western Blot Analysis Following CPUY201112 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction